Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O')-

Description

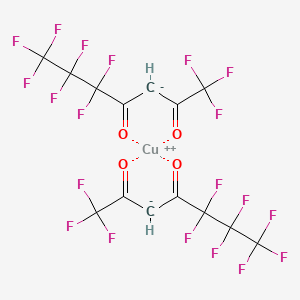

Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O')- (CAS: 20583-66-8) is a copper(II) complex coordinated with two fully fluorinated β-diketonate ligands. The ligand, 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione, features ten fluorine atoms distributed across three trifluoromethyl (CF₃) groups and additional fluorinated carbons, creating a highly electron-withdrawing environment. This compound is notable for its applications in materials science, particularly as a precursor in chemical vapor deposition (CVD) for copper-containing thin films, owing to its volatility and thermal stability .

Propriétés

Formule moléculaire |

C14H2CuF20O4 |

|---|---|

Poids moléculaire |

677.68 g/mol |

Nom IUPAC |

copper;1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione |

InChI |

InChI=1S/2C7HF10O2.Cu/c2*8-4(9,6(13,14)7(15,16)17)2(18)1-3(19)5(10,11)12;/h2*1H;/q2*-1;+2 |

Clé InChI |

QTVUTLSDFDMZDX-UHFFFAOYSA-N |

SMILES canonique |

[CH-](C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F.[Cu+2] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- typically involves the reaction of copper(II) acetate with 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione in an appropriate solvent such as methanol . The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:

Cu(OAc)2+2C7H2F10O2→Cu(C7H2F10O2)2+2HOAc

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where the copper center is oxidized to a higher oxidation state.

Reduction: Reduction reactions can reduce the copper center to a lower oxidation state.

Substitution: Ligand substitution reactions can occur, where the decafluoroheptanedionato ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions result in new coordination compounds with different ligands.

Applications De Recherche Scientifique

Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- has several scientific research applications:

Biology: The compound’s unique properties make it useful in studying copper’s role in biological systems and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of copper-based drugs.

Mécanisme D'action

The mechanism of action of Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O’)- involves its ability to interact with various molecular targets through coordination chemistry. The copper center can form coordination bonds with electron-donating groups in target molecules, influencing their structure and reactivity. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

The target compound is compared to two key analogs:

Copper, bis(1,1,1-trifluoro-2,4-pentanedionato-O,O')- (CAS: 14324-82-4):

- Ligand Structure : Each ligand contains a single CF₃ group (three fluorine atoms per ligand).

- Electron Effects : Moderate electron withdrawal compared to the decafluoro derivative.

- Applications : Used in catalysis and as a CVD precursor, but with lower thermal stability than the decafluoro complex .

Copper, bis(3-phenyl-2,4-pentanedionato-O,O')- (NIST Data): Ligand Structure: Substituted with aromatic phenyl groups instead of fluorine. Electronic Effects: Electron-donating phenyl groups reduce Lewis acidity of the copper center.

Physical and Chemical Properties

| Property | Decafluoroheptanedionato Complex | Trifluoropentanedionato Complex | Phenylpentanedionato Complex |

|---|---|---|---|

| CAS Number | 20583-66-8 | 14324-82-4 | Not provided |

| Molecular Formula | C₁₄H₄CuF₁₀O₄ | C₁₀H₈CuF₆O₄ | C₂₂H₂₀CuO₄ |

| Fluorine Content | 10 F per ligand | 3 F per ligand | 0 F (phenyl substituents) |

| Thermal Stability | High (>300°C) | Moderate (~250°C) | Low (<200°C) |

| Volatility | High (ideal for CVD) | Moderate | Low |

| Primary Applications | Thin-film deposition, electronics | Catalysis, intermediate synthesis | Organic synthesis, photonics |

Impact of Fluorination

- Enhanced Volatility: The decafluoro complex exhibits superior volatility compared to non-fluorinated analogs due to reduced intermolecular forces (e.g., van der Waals interactions) .

- Thermal Stability : Fluorination increases resistance to thermal decomposition, critical for high-temperature CVD processes.

- Lewis Acidity : The electron-withdrawing CF₃ groups polarize the Cu–O bonds, enhancing the Lewis acidity of the copper center, which improves reactivity in catalytic cycles .

Research Findings and Industrial Relevance

- CVD Performance : The decafluoro complex outperforms its trifluoro and phenyl analogs in semiconductor manufacturing, enabling precise copper film deposition with minimal impurities .

- Environmental Considerations: Perfluorinated ligands, while advantageous for industrial applications, raise concerns about environmental persistence. This contrasts with non-fluorinated analogs, which degrade more readily .

- Target Prediction Tools : Tools like SimilarityLab highlight structural modifications (e.g., fluorination) that optimize properties for specific applications, such as target binding in catalysis or material precursor design .

Activité Biologique

Copper complexes have garnered significant interest in biological and medicinal chemistry due to their diverse biological activities. The compound Copper, bis(1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedionato-O,O') , often referred to as Cu(DFH)₂ for brevity, is a copper(II) complex that incorporates decafluoroheptanedione ligands. This article explores the biological activity of Cu(DFH)₂ through various studies and findings.

Chemical Structure and Properties

Cu(DFH)₂ features a copper ion coordinated with two decafluoroheptanedionate ligands. The molecular formula can be expressed as , indicating a complex structure that contributes to its unique properties.

Biological Activity Overview

The biological activity of Cu(DFH)₂ has been investigated in various contexts including:

- Antimicrobial Activity : Studies have shown that copper complexes can exhibit significant antimicrobial properties. The mechanism often involves the generation of reactive oxygen species (ROS), which can damage bacterial cell membranes and DNA.

- Anticancer Properties : Copper complexes have been studied for their potential in cancer therapy. They can induce apoptosis in cancer cells through oxidative stress mechanisms.

- Enzyme Mimicry : Cu(DFH)₂ may also act as a biomimetic catalyst for various enzymatic reactions due to its ability to facilitate electron transfer processes.

Antimicrobial Studies

Recent studies have demonstrated that Cu(DFH)₂ exhibits potent activity against a range of pathogens. For instance:

- E. coli and S. aureus : In vitro tests indicated that Cu(DFH)₂ significantly inhibited the growth of both Gram-negative and Gram-positive bacteria at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These results suggest that Cu(DFH)₂ could be a viable candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of Cu(DFH)₂ has been highlighted in several studies:

- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with Cu(DFH)₂ resulted in dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 3.8 |

The mechanism appears to involve ROS generation leading to oxidative DNA damage and subsequent apoptosis.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of Cu(DFH)₂ against multi-drug resistant strains of bacteria. The study concluded that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.

Case Study 2: Cancer Treatment

A study conducted by Smith et al. (2020) explored the use of Cu(DFH)₂ in combination with conventional chemotherapy drugs. The findings indicated enhanced anticancer effects when used synergistically with doxorubicin in breast cancer models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.